Functional Selectivity Shift: From Non-Selective Agonist to Subtype-Selective Full Agonist
Incorporation of N,N-dimethyl glutamine at the 6-position of the substance P C-terminal heptapeptide (SP5-11) drastically alters its pharmacological profile compared to the native sequence. While the native SP5-11 exhibits non-selective agonist activity across neurokinin (NK) receptors, the N,N-dimethyl Gln6 analog acts as a selective full agonist at the NK-1 receptor subtype. [1]
| Evidence Dimension | Functional Activity (Receptor Selectivity) |
|---|---|
| Target Compound Data | Selective full agonist at NK-1 receptor; weak antagonist at NK-2 and NK-3 receptors. |
| Comparator Or Baseline | Native Substance P C-terminal heptapeptide (SP5-11): non-selective agonist activity across NK receptor subtypes. |
| Quantified Difference | Functional shift from non-selective agonist to NK-1-selective full agonist. |
| Conditions | In vitro receptor binding and functional assays on neurokinin (NK) receptor subtypes. |
Why This Matters
Demonstrates that this building block enables rational design of peptides with enhanced receptor subtype selectivity, a critical parameter for reducing off-target effects in therapeutic candidates.
- [1] MedChemExpress. (n.d.). Synthesis of potent antagonists of substance P by modifying the methionyl and glutaminyl residues of its C-terminal hexapeptide and without using D-amino acids. MedChemExpress Product Information. View Source
